rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
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Overview
Description
rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is a bicyclic compound with significant potential in various scientific fields. Its unique structure, featuring a bicyclo[3.2.0]heptane core, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of functional groups: The amino and carboxamide groups are introduced through subsequent reactions, such as amination and amidation.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Catalyst selection: Using efficient catalysts to increase reaction rates and yields.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a model compound for studying drug-receptor interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,3R,5S,6S)-3-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride
Uniqueness
rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride stands out due to its specific functional groups and stereochemistry, which confer unique chemical and biological properties. Its bicyclic structure provides rigidity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15ClN2O |
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Molecular Weight |
190.67 g/mol |
IUPAC Name |
(1S,3R,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H/t4-,5+,6-,7+;/m0./s1 |
InChI Key |
UCURMLXAXOEHGO-DABREVLYSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@H]2C[C@@H]1C(=O)N)N.Cl |
Canonical SMILES |
C1C2CC(C2CC1C(=O)N)N.Cl |
Origin of Product |
United States |
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